(3,5-Dimethylbenzofuran-2-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
71507-33-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-5,12H,6H2,1-2H3 |
InChI Key |
AIDDAVJXGUJBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethylbenzofuran 2 Yl Methanol and Its Advanced Derivatives
Direct Synthesis Approaches to the Core Compound (3,5-Dimethylbenzofuran-2-yl)methanol
The most direct route to synthesizing this compound involves the functionalization of a pre-existing 3,5-dimethylbenzofuran scaffold. This is typically achieved through a two-step process: the introduction of a carbonyl group at the C2 position, followed by its reduction to the corresponding alcohol.
A common precursor is ethyl 3,5-dimethylbenzofuran-2-carboxylate, which can be synthesized from the appropriately substituted salicylaldehyde. niscair.res.in The subsequent reduction of the ester functional group yields the target primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are effective for this transformation. Alternatively, the corresponding aldehyde, 3,5-dimethylbenzofuran-2-carbaldehyde, can be reduced using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This latter method is often preferred due to its operational simplicity and higher functional group tolerance.
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 4-Methylsalicylaldehyde, Ethyl chloroacetate | K₂CO₃, Acetonitrile (B52724) | Ethyl 5-methylbenzofuran-2-carboxylate | Formation of benzofuran (B130515) ester core |
| 2 | Ethyl 3,5-dimethylbenzofuran-2-carboxylate | LiAlH₄, Diethyl ether | This compound | Reduction of ester to primary alcohol |
This interactive table summarizes a plausible direct synthesis route to the target compound.
Strategies for Constructing the Substituted Benzofuran Core
The construction of the benzofuran ring system is a cornerstone of synthesizing advanced derivatives. Key strategies include classical condensation reactions and modern transition metal-catalyzed cross-coupling reactions.
Condensation Reactions and their Mechanistic Variations
Condensation reactions provide a powerful and long-established method for forming the benzofuran nucleus, often by creating a crucial C-O or C-C bond in a cyclization step.
The Nenitzescu reaction, first reported by Costin Nenitzescu in 1929, is a versatile method for synthesizing 5-hydroxyindole (B134679) derivatives. wikipedia.org However, under specific conditions, it can also be directed to produce 5-hydroxybenzofurans. mdpi.comresearchgate.net The reaction is fundamentally a condensation between a quinone and a β-aminocrotonic ester (an enamine). wikipedia.orgmdpi.com
The course of the reaction is highly dependent on the substrates and reaction conditions, exhibiting significant chemodivergency. mdpi.com While the formation of the indole (B1671886) ring is often favored, the benzofuran pathway becomes accessible through a distinct mechanistic route. mdpi.comresearchgate.net This pathway is initiated by a Michael addition of the enamine to the quinone, followed by protonation and an intramolecular cyclization to form a hemiaminal intermediate. researchgate.net Subsequent acid-catalyzed elimination of the amine moiety leads to the formation of the 5-hydroxybenzofuran product. mdpi.com
The key starting materials for the Nenitzescu reaction are enaminoketones (or enaminoesters) and quinones. mdpi.com To synthesize a benzofuran core relevant to this compound, one might start with a substituted quinone such as p-toluquinone. The choice of the enamine partner is crucial in directing the reaction's outcome and introducing the desired substitution pattern at the C2 and C3 positions of the resulting benzofuran ring.
The mechanism for 5-hydroxybenzofuran formation proceeds through several key steps:
Michael Addition : The enamine attacks the quinone to form a Michael adduct. researchgate.net
Protonation & Cyclization : The adduct is protonated, which facilitates the cyclization to a hemiaminal intermediate. researchgate.net
Elimination : An acid-catalyzed elimination of the amine group occurs, which differs from the dehydration step seen in the indole synthesis pathway. mdpi.com This step is critical for forming the furan (B31954) ring's oxygen heterocycle.
Aromatization : The final step is the aromatization to yield the stable 5-hydroxybenzofuran.
| Reactant 1 (Quinone) | Reactant 2 (Enamine) | Key Conditions | Primary Product Type |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Aprotic solvents, Lewis acids | 5-Hydroxyindole |
| Substituted Quinone | Substituted Enaminoketone | Acid catalysis | 5-Hydroxybenzofuran |
This interactive table outlines the general reactants and products in the Nenitzescu reaction, highlighting the divergence between indole and benzofuran synthesis.
Transition Metal-Catalyzed Coupling Reactions
In recent decades, transition metal catalysis, particularly using palladium and copper, has emerged as a highly efficient and versatile tool for constructing the benzofuran skeleton. nih.govjocpr.com These methods offer mild reaction conditions and broad substrate scope, allowing for the synthesis of complex and highly functionalized benzofurans. prepchem.com
Common strategies involve the intramolecular or intermolecular cyclization of appropriately functionalized precursors. A widely used approach is the coupling of an o-halophenol with a terminal alkyne, followed by an annulation reaction to close the furan ring. jocpr.com Palladium catalysts are frequently employed for the initial coupling (e.g., Sonogashira coupling), while copper catalysts can also be used to facilitate the cyclization step. nih.gov These reactions often proceed via an initial C-C bond formation, followed by an intramolecular C-O bond formation to complete the heterocyclic ring. nih.gov
The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, provides a powerful template for the synthesis of benzofurans. wikipedia.org A modified Larock-type coupling can be applied to couple o-iodophenols with disubstituted alkynes to generate 2,3-disubstituted benzofurans. researchgate.net
The catalytic cycle is believed to involve the following key steps:
Oxidative addition of the o-iodophenol to a Pd(0) complex.
Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org
Intramolecular attack by the phenolic oxygen onto the newly formed vinylic palladium intermediate.
Reductive elimination to release the benzofuran product and regenerate the Pd(0) catalyst.
The reaction conditions are crucial for success. A combination of a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a base (e.g., K₂CO₃, NaHCO₃), and often a chloride salt additive (e.g., LiCl) in a high-boiling polar aprotic solvent like DMF is typical. wikipedia.orgresearchgate.net
| Component | Example(s) | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Active catalyst for cross-coupling |
| Base | K₂CO₃, NaHCO₃ | Neutralizes HX byproduct, promotes cyclization |
| Additive | LiCl, n-Bu₄NCl | Facilitates reductive elimination, stabilizes catalyst |
| Solvent | DMF, Acetonitrile | High-boiling polar aprotic solvent |
This interactive table summarizes typical components and their roles in a modified Larock-type coupling reaction for benzofuran synthesis.
Palladium-Catalyzed Approaches
Palladium-catalyzed reactions are pivotal in contemporary organic synthesis for their efficiency in forming C-C and C-O bonds, which are essential for constructing the benzofuran skeleton. nih.govresearchgate.net These methods offer high yields and functional group tolerance. nih.gov For the synthesis of 2-substituted benzofurans, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed. researchgate.netnih.gov This involves the coupling of an aryl halide with an aryl boronic acid. researchgate.net In the context of 3,5-dimethylbenzofuran, a plausible approach involves the intramolecular cyclization of appropriately substituted phenols.
Another powerful palladium-catalyzed method is the C–H arylation of benzofurans, which allows for the direct introduction of aryl groups onto the benzofuran ring. For instance, the reaction of benzofurans with triarylantimony difluorides using a Pd(OAc)2 catalyst can produce 2-arylbenzofurans in moderate-to-high yields. semanticscholar.org While direct synthesis of the 3,5-dimethyl substituted core via these specific methods is not explicitly detailed, these principles form the basis for modern synthetic strategies. Furthermore, palladium catalysis is instrumental in the functionalization of pre-formed benzofuran systems. nih.gov The Tsuji-Trost-type reaction, for example, allows for the nucleophilic substitution of benzofuran-2-ylmethyl acetates, demonstrating the versatility of palladium catalysts in modifying the side chain at the 2-position. nih.gov
Table 1: Overview of Palladium-Catalyzed Reactions for Benzofuran Synthesis & Functionalization
| Reaction Type | Catalyst/Reagents | Application | Reference |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd(II) complex, K₂CO₃, EtOH/H₂O | Synthesis of 2-arylbenzofurans | nih.gov |
| C-H Arylation | Pd(OAc)₂, CuCl₂ | Synthesis of 2-arylbenzofurans | semanticscholar.org |
Dehydrogenation Routes for Benzofuran Synthesis
Dehydrogenation is a key transformation for converting dihydrobenzofuran precursors into the fully aromatic benzofuran ring system. This strategy often involves the initial synthesis of a 2,3-dihydrobenzofuran (B1216630), which is then aromatized. Rhodium-catalyzed reactions have been reported for the synthesis of 2,3-dihydrobenzofuran derivatives through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes. nih.gov Following the formation of the dihydro intermediate, a subsequent dehydrogenation step would yield the final benzofuran product. While specific examples detailing the dehydrogenation of 2,3-dihydro-3,5-dimethylbenzofuran are not prevalent, this two-step approach is a recognized pathway in heterocyclic chemistry.
Multistep Synthetic Protocols for Complex Benzofuran Scaffolds
The construction of complex molecules based on the this compound scaffold relies on robust, multistep synthetic sequences. A common starting point for such syntheses is the appropriately substituted o-hydroxyacetophenone. mdpi.com For instance, a general synthesis of substituted 1-(benzofuran-2-yl)ethan-1-one derivatives begins with the reaction of an o-hydroxyacetophenone with chloroacetone (B47974) in the presence of a base like potassium carbonate. mdpi.com This foundational reaction builds the core benzofuran ring.
From this point, further complexity can be introduced. For example, the methyl group at the 3-position can be brominated using N-bromosuccinimide (NBS) to create a reactive handle for further derivatization. mdpi.com This allows for the attachment of various other functional groups, leading to a diverse library of complex benzofuran-based molecules. mdpi.comresearchgate.net These multistep protocols highlight the modularity of benzofuran synthesis, allowing for the systematic construction of intricate molecular architectures from simple precursors. researchgate.net
Table 2: Example of a Multistep Synthesis for a Benzofuran Scaffold
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 4-Methylphenol | (Appropriate reagents to install acetyl group) | 2-Hydroxy-5-methylacetophenone | mdpi.com |
| 2 | 2-Hydroxy-5-methylacetophenone | Chloroacetone, K₂CO₃ | 1-(3,5-Dimethylbenzofuran-2-yl)ethan-1-one | mdpi.com |
Introduction and Functionalization of the Methanol (B129727) Moiety
General Strategies for Hydroxyl Group Formation
The introduction of the methanol moiety at the 2-position of the 3,5-dimethylbenzofuran ring is a crucial step in the synthesis of the target compound. A highly effective and common method is the reduction of a carbonyl group at the same position. unicatt.it The precursor, 3,5-Dimethyl-1-benzofuran-2-carbaldehyde, serves as an excellent starting material. chemimpex.com This aldehyde can be readily reduced to the corresponding primary alcohol, this compound, using standard reducing agents.
A typical laboratory procedure involves the use of a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄). unicatt.it The reaction is generally carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0 °C) to control the reactivity, followed by warming to room temperature to ensure the reaction goes to completion. unicatt.it This transformation is generally high-yielding and provides a direct route to the desired alcohol.
Derivatization at the Methanol Group and Beyond
The methanol group of this compound is a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with potential biological activities. nih.govnih.gov A significant class of such derivatives are the alpha-azole ketones. researchgate.net The synthesis of these compounds typically involves a two-step process starting from the alcohol.
First, the primary alcohol is oxidized to the corresponding ketone, 1-(3,5-dimethylbenzofuran-2-yl)ethanone. Following this, an azole ring, such as an imidazole (B134444) or a 1,2,4-triazole, is introduced at the alpha position to the carbonyl group. zsmu.edu.ua This can be achieved by first halogenating the alpha-carbon (e.g., via bromination) to form an α-bromo ketone intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with the desired azole (e.g., imidazole, 1,2,4-triazole) in the presence of a base to yield the final alpha-azole ketone derivative. researchgate.netnih.govnih.gov This synthetic route provides access to a wide range of novel benzofuran derivatives. researchgate.netmdpi.com
Table 3: Synthetic Pathway to Alpha-Azole Ketone Derivatives
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Oxidation of this compound | 1-(3,5-Dimethylbenzofuran-2-yl)ethanone |
| 2 | Alpha-bromination of the ethanone | 2-Bromo-1-(3,5-dimethylbenzofuran-2-yl)ethanone |
Formation of Beta-Amino Alcohols
Beta-amino alcohols are significant structural motifs in pharmaceuticals and natural products. gaylordchemical.commdpi.com A primary method for their synthesis involves the ring-opening of epoxides with amines. growingscience.com This reaction can be catalyzed by various agents, including sulfated tin oxide, which facilitates the reaction under mild, solvent-free conditions with high regioselectivity. growingscience.com
The general synthesis strategy begins with the conversion of a phenol (B47542) derivative to an aryl alkoxy epoxide. For instance, substituted phenols can react with epichlorohydrin (B41342) to form the desired epoxide intermediates. nih.gov These epoxides are then subjected to nucleophilic attack by an amine. The reaction's regioselectivity is a key consideration; for example, with styrene (B11656) oxide, aromatic primary amines tend to attack the benzylic carbon. growingscience.com While many methods exist, the aminolysis of epoxides in water without a catalyst has been shown to be an effective and environmentally benign approach. organic-chemistry.org For more complex syntheses, photoredox-induced radical relay methods have been developed to construct C-N and C-O bonds across an alkene, yielding functionalized β-amino alcohol derivatives under mild, light-induced conditions. gaylordchemical.com
In the context of benzofuran derivatives, a suitable benzofuran-based epoxide would be reacted with a selected amine to yield the corresponding beta-amino alcohol. The choice of catalyst and reaction conditions, such as using Lewis acids or performing the reaction in polar mixed solvents, can influence the yield and selectivity of the transformation. organic-chemistry.org
Table 1: Overview of Catalytic Systems for Epoxide Ring-Opening
| Catalyst System | Nucleophile | Key Features | Reference |
| Sulfated Tin Oxide (2 mol%) | Aromatic & Aliphatic Amines | Mild, solvent-free conditions; high regioselectivity. | growingscience.com |
| Zinc(II) perchlorate (B79767) hexahydrate | Amines | Solvent-free; excellent chemo-, regio-, and stereoselectivity. | organic-chemistry.org |
| Calcium trifluoromethanesulfonate | Amines | High regio- and stereoselectivity. | organic-chemistry.org |
| None (in water) | Amines | Environmentally benign, catalyst-free. | organic-chemistry.org |
| Chiral Sulfinamide Organocatalyst | Anilines | Asymmetric ring-opening of meso epoxides with high enantioselectivity. | organic-chemistry.org |
Synthesis of Pyrazole (B372694) Derivatives from Benzofuran Precursors
Pyrazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov The synthesis of pyrazoles from benzofuran precursors can be achieved through several routes. One common method involves the cyclocondensation of a hydrazine-containing compound with a 1,3-bis-electrophilic reagent. chim.it
A specific strategy starts with a substituted benzofuran-3(2H)-one. nih.gov For example, 6-methoxybenzofuran-3(2H)-one can be treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) and then reacted with a substituted phenyl isothiocyanate to form a thioamide intermediate. This intermediate subsequently undergoes condensation with hydrazine (B178648) monohydrate to yield the target 1H-benzofuro[3,2-c]pyrazole derivatives. nih.gov Interestingly, this reaction can sometimes lead to the partial cleavage of the furan ring, resulting in the formation of co-products like 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives. nih.gov
Another approach utilizes 3-benzoylbenzofurans as precursors. These α,β-unsaturated ketones can react with hydrazine hydrate (B1144303) in methanol at room temperature to form 3,4-substituted pyrazole derivatives. rsc.org This method provides a direct route to functionalized pyrazoles from readily accessible benzofuran ketones. rsc.org
Asymmetric Synthetic Approaches to Chiral Benzofuran Derivatives
The development of chiral benzofuran derivatives is of significant interest, and several asymmetric methods are employed to achieve high enantioselectivity.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a highly effective and enantioselective method for the reduction of prochiral ketones, including various benzofuryl ketones, to their corresponding chiral alcohols. researchgate.net This technique typically uses an azeotropic mixture of formic acid and triethylamine (B128534) as the hydrogen source and is catalyzed by chiral transition metal complexes. researchgate.net
Ruthenium and rhodium complexes are commonly employed as catalysts. For instance, the complex RhCl(R,R)-TsDPEN has been successfully used to reduce benzofuryl α-sulfonyloxy ketones and N-protected α-amino ketones. researchgate.net This process affords N-substituted β-amino alcohols and 1,2-diol monosulfonates in high yields and with enantioselectivities often reaching up to 99%. researchgate.net Similarly, Ru-TsDPEN complexes have demonstrated excellent conversion and high enantioselectivity in the ATH of other heterocyclic systems, often using water as an environmentally friendly solvent. rsc.org
Table 2: Asymmetric Transfer Hydrogenation of Benzofuryl Ketone Derivatives
| Catalyst | Hydrogen Source | Substrate Type | Product | Enantioselectivity (ee) | Reference |
| RhCl(R,R)-TsDPEN | Formic acid/triethylamine | Benzofuryl α-sulfonyloxy ketones | 1,2-Diol monosulfonates | Up to 99% | researchgate.net |
| RhCl(R,R)-TsDPEN | Formic acid/triethylamine | N-protected α-amino ketones | N-substituted β-amino alcohols | Up to 99% | researchgate.net |
| (R,R)-Ru-Ts-DPEN | Not specified | Dibenzo[b,f] nih.govnih.govoxazepines | 10,11-dihydrodibenzo[b,f] nih.govnih.govoxazepines | Up to 93% | rsc.org |
Bioreduction Techniques Utilizing Microorganisms
Bioreduction using whole-cell microorganisms offers a green and highly selective alternative to traditional chemical reductants for synthesizing chiral alcohols.
Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used biocatalyst for the asymmetric reduction of prochiral ketones and other carbonyl compounds. researchgate.netresearchgate.net It has been effectively used in the enantioselective reduction of various substrates, including cinnamaldehyde (B126680) derivatives and α-methyl-2-thiophenepropenals, to produce optically active alcohols with high enantiomeric excess. researchgate.net The reduction of 3',4'-dimethoxycinnamyl alcohols to the corresponding phenylpropanols by S. cerevisiae proceeds through an aldehyde intermediate. researchgate.net This capability for stereoselective reduction makes it a valuable tool for generating chiral building blocks, including those derived from benzofuran structures.
The yeast-like fungus Aureobasidium pullulans has demonstrated significant potential in the enantioselective bioreduction of benzofuran-based ketones. researchgate.net Strains of this microorganism, such as those found in the commercial preparation Blossom Protect (DSM 14940 and 14941), can efficiently convert heterocyclic carbonyl compounds with good selectivity. researchgate.net
Research has shown that A. pullulans can reduce various substituted 1-(benzofuran-2-yl)ethanones to the corresponding (S)-alcohols. The stereochemistry and efficiency of the reduction can be influenced by bioconversion conditions, such as the concentration of reagents and the choice of medium. researchgate.net Under optimized conditions, this bioreduction can achieve excellent enantiomeric purity and high yields. For example, the reduction of 1-(3,7-dimethylbenzofuran-2-yl)ethanol using A. pullulans resulted in a 72.6% yield with an enantiomeric excess of 99%. researchgate.net
Table 3: Enantioselective Bioreduction of Benzofuryl Ethanones by Aureobasidium pullulans
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-(Benzofuran-2-yl)ethanol | (S)-1-(Benzofuran-2-yl)ethanol | 98.1 | 99 | researchgate.net |
| 1-(7-Ethylbenzofuran-2-yl)ethanol | (S)-1-(7-Ethylbenzofuran-2-yl)ethanol | 94.4 | 94 | researchgate.net |
| 1-(3,7-Dimethylbenzofuran-2-yl)ethanol | (S)-1-(3,7-Dimethylbenzofuran-2-yl)ethanol | 72.6 | 99 | researchgate.net |
Enantioselective Biotransformations and Oxidoreductase Involvement
Enantioselective biotransformations have emerged as a powerful and environmentally benign strategy for the synthesis of optically active compounds. These processes utilize whole microbial cells or isolated enzymes to catalyze stereospecific reactions, often with high yields and exceptional enantioselectivity under mild conditions.
A notable example that demonstrates the potential for the enantioselective synthesis of chiral benzofuran alcohols is the bioreduction of 1-(benzofuran-2-yl)ethanone. nih.govresearchgate.net While the substrate differs slightly from the precursor to this compound, the fundamental transformation is directly analogous. In this reported research, the whole-cell biocatalyst Lactobacillus paracasei BD87E6 was successfully employed for the asymmetric reduction of the ketone to the corresponding (S)-1-(benzofuran-2-yl)ethanol. nih.govresearchgate.net
The underlying enzymatic machinery responsible for this stereoselective reduction is a class of enzymes known as oxidoreductases, specifically alcohol dehydrogenases (ADHs). nih.gov These enzymes facilitate the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. The intricate three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack on the prochiral ketone or aldehyde, leading to the preferential formation of one enantiomer.
The study on Lactobacillus paracasei BD87E6 optimized several reaction parameters to achieve high conversion and enantiomeric excess. nih.govresearchgate.net The key findings from this research are summarized in the table below, illustrating the efficacy of this biocatalytic approach.
| Parameter | Optimized Value/Condition | Result |
|---|---|---|
| Biocatalyst | Lactobacillus paracasei BD87E6 | High stereoselectivity |
| Substrate Concentration | 6.73 g/L | Effective conversion |
| Reaction Medium | Aqueous | Green and sustainable |
| Product Yield | 92% | Demonstrates high efficiency and selectivity |
| Enantiomeric Excess (ee) | >99.9% for (S)-enantiomer |
This successful enantioselective synthesis of a closely related benzofuran alcohol strongly suggests that a similar whole-cell biotransformation strategy could be developed for the production of enantiomerically pure this compound from 3,5-dimethylbenzofuran-2-carbaldehyde. The screening of various microorganisms, such as different yeast and bacterial strains known to possess a diverse range of oxidoreductases, would be a logical first step in developing such a process. researchgate.net
Control and Determination of Enantiomeric Excess (ee)
The successful synthesis of a chiral compound is contingent upon the ability to accurately measure its enantiomeric purity, expressed as enantiomeric excess (ee). Several analytical techniques are routinely employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different binding energies, leading to different retention times for each enantiomer and, consequently, their separation.
For the analysis of benzofuran derivatives, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are often effective. sigmaaldrich.com For instance, in the analysis of the enantiomers of 1-(benzofuran-2-yl)ethanol, a Chiralcel OD-H column was successfully used. researchgate.net This type of column contains a cellulose-based stationary phase. The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol (B130326), is optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
| Enantiomer | Retention Time (min) | Peak Area | Percentage of Total Area |
|---|---|---|---|
| (R)-Enantiomer | 12.5 | 15000 | 2.5% |
| (S)-Enantiomer | 15.8 | 585000 | 97.5% |
| Calculated Enantiomeric Excess (ee) | 95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric excess, typically through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). unipi.itnih.gov Since enantiomers are indistinguishable in an achiral solvent by NMR, a chiral auxiliary is added to create a diastereomeric environment.
In the case of a chiral alcohol like this compound, a common approach is to react it with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric esters. sigmaaldrich.com These diastereomers will have distinct NMR spectra, allowing for the integration of specific, well-resolved signals to determine their relative concentrations and thus the ee of the original alcohol.
Alternatively, a chiral solvating agent can be added to the NMR sample. unipi.itnih.gov The CSA forms transient, weak diastereomeric complexes with the enantiomers, which can induce small but measurable differences in the chemical shifts of certain protons in the enantiomers, allowing for their quantification.
The choice between HPLC and NMR for determining ee depends on factors such as the availability of instrumentation, the nature of the analyte, and the need for method development. Both techniques, when properly applied, provide reliable and accurate measurements of enantiomeric purity, which is essential for validating the success of an enantioselective synthesis.
Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylbenzofuran 2 Yl Methanol Analogues
Reactions Involving the Hydroxyl Group (e.g., Oxidation, Reduction)
The primary alcohol functionality in (3,5-Dimethylbenzofuran-2-yl)methanol is a key site for chemical modification. Oxidation of this hydroxyl group can yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed, general methods for the oxidation of aryl methanols are well-established and applicable. For instance, dehydrogenative oxidation using catalysts like oxygen-bridged bimetallic systems can convert aryl methanols to their corresponding carbonyl compounds. rsc.org Common laboratory reagents for such transformations include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC) for selective oxidation to the aldehyde, and stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid for conversion to the carboxylic acid.
Reduction of the hydroxyl group to a methyl group is a less common transformation but can be achieved through a two-step process involving conversion of the alcohol to a halide or tosylate, followed by reductive dehalogenation or detosylation using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reactions of the Benzofuran (B130515) Ring System
The benzofuran core is an electron-rich heterocyclic system, making it susceptible to various transformations, particularly electrophilic attack. The fusion of the benzene (B151609) and furan (B31954) rings creates a complex electronic environment that influences the regioselectivity of its reactions.
The introduction of fluorine atoms into heterocyclic compounds can significantly alter their biological properties. Selectfluor® (F-TEDA-BF₄) is an electrophilic fluorinating agent used for this purpose. The reaction of 2-substituted benzofurans with Selectfluor® in a mixture of acetonitrile (B52724) and water leads to the formation of 3-fluoro-2-hydroxy-2-substituted benzofuran derivatives. nih.govrsc.org The mechanism is believed to involve an electrophilic attack by the fluorinating agent on the electron-rich C2-C3 double bond of the furan ring. rsc.org This initial addition is followed by the capture of water to form the hemiacetal-like intermediate. Subsequent dehydration, often facilitated by reagents like thionyl chloride in pyridine, yields the 3-fluorinated benzofuran. nih.govrsc.org
The reactivity of the furan double bond is central to this transformation. The π electrons of the double bond act as a nucleophile, attacking the electrophilic fluorine source. rsc.org This reaction highlights the susceptibility of the benzofuran core to electrophilic addition, particularly at the C3 position.
Table 1: Representative Fluorination of 2-Substituted Benzofurans with Selectfluor®
| Entry | 2-Substituent | Product | Yield (%) | Reference |
| 1 | -CH₂OH | 3-Fluoro-2-hydroxy-2-(hydroxymethyl)benzofuran | High | nih.govrsc.org |
| 2 | -C(O)Ph | 2-Benzoyl-3-fluoro-2-hydroxybenzofuran | High | nih.govrsc.org |
| 3 | -Ph | 3-Fluoro-2-hydroxy-2-phenylbenzofuran | High | nih.govrsc.org |
Palladium-catalyzed reactions are powerful tools for constructing complex molecules, including benzofuran derivatives. researchgate.netnih.gov In certain palladium-catalyzed processes involving appropriately substituted phenols and alkynes or olefins, intramolecular cyclization can lead to the formation of benzofuran-2-ones, which are cyclic esters or lactones. nih.gov For instance, the reaction of a phenol (B47542) with an α,β-unsaturated ester in the presence of a palladium catalyst can proceed through an oxidative cyclization pathway to yield a lactone fused to the aromatic ring. While not a direct reaction of the pre-formed benzofuran ring, these synthetic methods highlight a pathway where lactonization is integral to the formation of benzofuran-related structures. nih.govscispace.com The synthesis of 3-hydroxy benzofuran-2-one derivatives has been achieved through the reaction of polyphenols with reactive pyruvates, demonstrating a direct route to these lactone structures. nih.gov
Electrophilic Substitution: The benzofuran ring is generally reactive towards electrophiles. Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C2 or C3 position of the furan ring, as the intermediates formed are stabilized by resonance. uoanbar.edu.iqquora.com In the case of this compound, the C2 position is already substituted. The directing effects of the existing substituents—the activating methyl groups and the hydroxymethyl group—will influence the position of further substitution. The 3-methyl group would sterically hinder attack at C3 and electronically direct incoming electrophiles to other positions on the benzene ring, likely ortho and para to the activating 5-methyl group and the oxygen atom of the furan ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.orglibretexts.orgyoutube.com
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzofuran ring system is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. youtube.comyoutube.comnih.gov For an analogue of this compound to undergo SNAr, it would need to be modified with groups like nitro or cyano, particularly on the benzene portion of the molecule. nih.gov Another pathway for nucleophilic substitution involves the formation of a benzyne (B1209423) intermediate, though this is less specific. youtube.com
Cycloreversion reactions involve the breaking of two bonds in a cyclic molecule to form two or more new molecules. While the benzofuran ring itself is relatively stable, certain derivatives can undergo such reactions under specific conditions, often photochemically or through electron transfer catalysis. The biological significance of such reactions is highlighted in related systems; for example, the electron-transfer-catalyzed [2+2] cycloreversion of cyclobutane-type pyrimidine (B1678525) dimers, which can be attached to photosensitizing moieties, is a crucial process in the repair of UV-damaged DNA. nih.gov Although this is not a direct cycloreversion of the benzofuran ring itself, it illustrates a biologically relevant reaction type for which benzofuran derivatives could be designed to participate in or catalyze. The benzofuran scaffold is a common structural element in a vast number of medicinally important compounds, including natural products with antimicrobial, antifungal, and antioxidant properties. nih.govmdpi.comscienceopen.com
Intermolecular and Intramolecular Transformations
The functional groups on this compound analogues allow for a range of intermolecular and intramolecular reactions.
Intermolecular Transformations: The hydroxyl group can participate in esterification or etherification reactions with other molecules. For example, reaction with a carboxylic acid under acidic conditions would yield an ester, while reaction with an alkyl halide in the presence of a base would form an ether. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck coupling, could be employed if a halide is present on the benzofuran ring, allowing for the formation of C-C bonds with alkynes or alkenes, respectively. researchgate.netresearchgate.net
Intramolecular Transformations: If a suitable second functional group is introduced into the molecule, intramolecular cyclization can occur. For instance, if the hydroxyl group is converted to a leaving group and a nucleophile is present elsewhere in the molecule, an intramolecular substitution could lead to a new cyclic structure. An example is the intramolecular cyclization of 2-(2-hydroxyphenyl) substituted benzofuran derivatives that can lead to the formation of more complex, fused heterocyclic systems under acidic or thermal conditions.
Advanced Mechanistic Studies of Reaction Pathways
Advanced mechanistic studies are crucial for a comprehensive understanding of the chemical transformations involving analogues of this compound. These investigations delve into the intricate details of reaction pathways, identifying transient intermediates and transition states that govern the course of a reaction. Such studies are instrumental in optimizing reaction conditions, predicting product distributions, and designing novel synthetic methodologies. Research in this area often employs a combination of experimental techniques and computational modeling to map out the energetic landscapes of reactions.
Application of Isotope-Labeling Experiments
Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can follow the atom's trajectory and elucidate bond-making and bond-breaking steps. While specific isotope-labeling studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous benzofuran systems.
In the context of benzofuran synthesis and modification, deuterium (B1214612) labeling has been employed to probe reaction mechanisms. For instance, in palladium-catalyzed syntheses of benzofurans, the use of heavy water (D₂O) can lead to the incorporation of deuterium into the product. researchgate.net The position of the deuterium atom in the final molecule provides critical information about the timing and nature of protonolysis or other steps involving solvent molecules.
A hypothetical isotope-labeling experiment to investigate the mechanism of a reaction involving this compound, for example, its conversion to a 2-substituted derivative, could involve the use of a deuterated solvent or reagent. The presence and location of deuterium in the product, analyzed by techniques such as mass spectrometry or NMR spectroscopy, would help to confirm or refute proposed intermediates, such as a carbocation.
Table 1: Hypothetical Isotope-Labeling Experiment for a Substitution Reaction
| Reactant | Reagent/Solvent | Expected Product (if carbocation intermediate) | Analytical Technique | Mechanistic Insight |
| This compound | D₂O / Acid Catalyst | (3,5-Dimethylbenzofuran-2-yl)deuterated-methanol | Mass Spectrometry, ¹H NMR, ²H NMR | Ascertains the reversibility of alcohol protonation and water loss. |
| This compound | Nucleophile in MeOD | 2-(Nucleophilomethyl)-3,5-dimethylbenzofuran with potential deuterium incorporation | Mass Spectrometry, ¹H NMR, ²H NMR | Elucidates the role of the solvent in the reaction mechanism. |
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for reactions of this compound analogues often involves the study of carbocation intermediates. The hydroxymethyl group at the 2-position of the benzofuran ring can be protonated under acidic conditions, followed by the loss of a water molecule to form a stabilized carbocation. The stability of this carbocation is enhanced by the electron-donating nature of the benzofuran ring system. uow.edu.au
Research on the synthesis of α-substituted 2-benzofuranmethamines and other 2-substituted benzofurans has provided evidence for the formation of α-substituted 2-benzofuranmethyl carbocation intermediates. uow.edu.au These studies show that the reaction of propargyl amines can lead to the formation of 2-substituted benzofuran derivatives through a 1,3-allylic rearrangement, which is proposed to proceed via a carbocationic intermediate. The trapping of this intermediate with various nucleophiles, such as methanol (B129727) or furan, supports its existence. uow.edu.au
Furthermore, palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates with various nucleophiles also highlight the reactivity of the 2-position. unicatt.it In these reactions, a π-allylpalladium complex is formed, which is analogous to a carbocation in its reactivity towards nucleophiles. The regioselective attack of nucleophiles at the benzylic-like position underscores the inherent reactivity of this site, which is directly applicable to understanding the reactions of this compound. unicatt.it
The proposed general mechanism for acid-catalyzed reactions of this compound with a nucleophile (Nu⁻) is depicted below:
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst.
Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, generating a resonance-stabilized secondary carbocation at the methylene (B1212753) carbon. The positive charge is delocalized into the benzofuran ring.
Nucleophilic attack: The nucleophile attacks the electrophilic carbocation, forming the final substituted product.
The electron-donating methyl groups at the 3 and 5 positions of the benzofuran ring in this compound would be expected to further stabilize the carbocation intermediate, thereby facilitating such reactions.
Table 2: Investigated Reaction Pathways for Benzofuran-2-yl-methanol Analogues
| Reaction Type | Intermediate | Key Findings | Reference |
| 1,3-Allylic Rearrangement | α-Substituted 2-benzofuranmethyl carbocation | Formation of 2-substituted benzofuran derivatives from 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans. Trapping of the carbocation with external nucleophiles. | uow.edu.au |
| Palladium-Catalyzed Nucleophilic Substitution | π-Allylpalladium complex | Regioselective substitution at the benzylic-like position of benzofuran-2-ylmethyl acetates with a variety of N, S, O, and C-nucleophiles. | unicatt.it |
This detailed mechanistic understanding allows for the rational design of synthetic routes to novel benzofuran derivatives with potential applications in various fields of chemistry.
Advanced Structural Analysis and Characterization Methodologies
Spectroscopic Characterization
Spectroscopic methods are paramount in delineating the structural framework of (3,5-Dimethylbenzofuran-2-yl)methanol. Through the interaction of the molecule with electromagnetic radiation, invaluable data regarding its chemical environment, bonding, and atomic arrangement can be procured.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.
Detailed experimental ¹H and ¹³C NMR data for this compound are not extensively available in public scientific literature. However, based on the known structure, a theoretical analysis of the expected spectra can be projected.
The ¹H NMR spectrum would be anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzofuran (B130515) ring system would appear in the downfield region, typically between 7.0 and 7.5 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet or a doublet, depending on coupling with the hydroxyl proton, in the range of 4.5-5.0 ppm. The two methyl groups attached to the benzofuran core would give rise to sharp singlet signals in the upfield region, likely between 2.2 and 2.6 ppm. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
The ¹³C NMR spectrum would provide complementary information, with signals for each unique carbon atom. The aromatic carbons would resonate in the downfield region (110-160 ppm). The carbon of the methylene group would be expected around 60-65 ppm, while the carbons of the two methyl groups would appear in the upfield region (15-25 ppm). The quaternary carbons of the benzofuran ring would also be identifiable.
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. For instance, it would confirm the coupling between adjacent aromatic protons on the benzene (B151609) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (two- or three-bond) correlations between protons and carbons. For this compound, HMBC would be crucial in confirming the connectivity of the methyl groups and the hydroxymethyl group to the benzofuran core. For example, correlations would be expected between the protons of the 3-methyl group and the C2 and C3a carbons, and between the protons of the 5-methyl group and the C4, C5, and C6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this molecule, NOESY could help to confirm the relative positions of the substituents on the benzofuran ring through space.
The precise chemical shifts (δ) for each proton and carbon nucleus would be determined from the 1D NMR spectra, reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).
The coupling constants (J), measured in Hertz (Hz), would be extracted from the fine splitting patterns of the proton signals. These values provide valuable information about the dihedral angles between adjacent protons and the nature of the chemical bonds, further aiding in the structural confirmation.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | m |
| -CH₂OH | 4.5 - 5.0 | s or d |
| 3-CH₃ | 2.2 - 2.6 | s |
| 5-CH₃ | 2.2 - 2.6 | s |
| -OH | Variable | br s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
| Aromatic-C | 110 - 160 |
| -CH₂OH | 60 - 65 |
| 3-CH₃ | 15 - 25 |
| 5-CH₃ | 15 - 25 |
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be the preferred method for the precise mass determination of this compound. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₂O₂). The high resolution of this method distinguishes between compounds with the same nominal mass but different elemental compositions. The resulting data would be presented as a measured mass-to-charge ratio (m/z), which would be compared to the calculated theoretical value for the proposed structure.
Interactive Data Table: HR-ESI-MS Data
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 177.0861 | Data not available |
| [M+Na]⁺ | 199.0680 | Data not available |
Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of a reaction mixture to confirm the synthesis of this compound, GC would separate it from starting materials, solvents, and byproducts. The retention time would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program).
Upon entering the mass spectrometer, the molecule would be ionized, typically by electron impact (EI), causing it to fragment in a reproducible pattern. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₁₂O₂, MW = 176.21 g/mol ). Key fragmentation patterns would be expected, such as the loss of a hydroxyl radical (•OH) or a hydroxymethyl radical (•CH₂OH), and cleavage of the furan (B31954) ring, providing structural confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol's hydroxyl group, broadened due to hydrogen bonding. C-H stretching vibrations from the methyl groups and the aromatic ring would appear around 3000-2850 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the primary alcohol would be expected around 1050-1000 cm⁻¹.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Alcohol O-H | 3400-3200 (broad) | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The benzofuran core of this compound constitutes a chromophore that absorbs UV light. The spectrum, typically measured in a solvent like methanol (B129727) or ethanol, would show absorption maxima (λ_max) characteristic of the benzofuran ring system. Substituents on the ring, such as the methyl groups, would cause slight shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to the unsubstituted benzofuran.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit an ECD spectrum. This technique would only be applicable if a chiral center were introduced into the molecule or if it existed as a stable, non-interconverting atropisomer, which is not the case for this structure.
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of organic compounds. For this compound, column chromatography would be the primary method for purification after synthesis. A stationary phase like silica (B1680970) gel would be used with a mobile phase consisting of a solvent mixture, typically a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The polarity of the solvent mixture would be optimized to achieve good separation of the target compound from impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small spot of the sample solution is applied to a TLC plate coated with an adsorbent like silica gel. The plate is then developed in a chamber containing a suitable mobile phase.
For this compound, a solvent system such as a mixture of hexane and ethyl acetate would be used. The compound would travel up the plate at a rate dependent on its polarity and the solvent system, resulting in a characteristic Retention Factor (R_f) value. The spot would be visualized under UV light, as the benzofuran ring is UV-active.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hexane |
| Ethyl Acetate |
| Methanol |
Column Chromatography
Column chromatography is a fundamental purification technique employed in the synthesis of benzofuran derivatives, including this compound. This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule from starting materials, byproducts, and other impurities.
For benzofuran derivatives, silica gel is the most commonly used stationary phase due to its polarity and effectiveness in separating compounds of varying polarities. The separation is achieved by eluting the mixture through the silica gel-packed column with a mobile phase, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. mdpi.comrsc.orgnih.gov The polarity of the mobile phase is often gradually increased (gradient elution) to effectively separate compounds with different affinities for the stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC).
In a typical purification procedure for a compound structurally similar to this compound, the crude reaction mixture is first concentrated and then loaded onto a silica gel column. The elution process starts with a low-polarity solvent system, and the polarity is progressively increased to first elute non-polar impurities, followed by the desired product.
Table 1: Representative Column Chromatography Parameters for Purification of Benzofuran Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase | Gradient of Petroleum Ether and Ethyl Acetate (e.g., starting from 50:1 to 5:1 v/v) |
| Loading Technique | Dry loading or direct loading in a minimal amount of solvent |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
The fractions containing the purified this compound, as identified by TLC, are then combined and the solvent is removed under reduced pressure to yield the pure compound.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds like this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatogram.
The most effective CSPs for the resolution of chiral alcohols, including those with a benzofuran scaffold, are often based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica support. nih.gov Columns like Chiralcel® OD-H, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been successfully used for the enantioseparation of analogous 1-(benzofuran-2-yl)ethanol. researchgate.net
The choice of the mobile phase is crucial for achieving good separation. For normal-phase chiral HPLC, mixtures of alkanes (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol) are commonly employed. The ratio of these solvents is optimized to achieve a good balance between resolution and analysis time. The separated enantiomers are detected using a UV detector, as the benzofuran ring system is chromophoric. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 2: Illustrative HPLC Conditions for Enantiomeric Purity Analysis of a Chiral Benzofuran Alcohol
| Parameter | Description |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiralcel® OD-H (or similar polysaccharide-based chiral column) |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 99:1 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the two enantiomers, allowing for accurate determination of their relative abundance. |
The development of a robust chiral HPLC method is a critical step in the characterization of this compound, ensuring the stereochemical integrity of the synthesized material.
Structure Activity Relationships Sar and Mechanistic Insights into Biological Activities of Benzofuran Derivatives
General Principles of Benzofuran-Derived Bioactivity
The biological activity of benzofuran (B130515) derivatives is intricately linked to the nature and position of substituents on the benzofuran core. nih.govnih.gov These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.
The substitution pattern on the benzofuran ring system is a critical determinant of biological activity. nih.gov Research has consistently shown that modifications at various positions can dramatically alter the potency and selectivity of these compounds.
Position C-2: Substitutions at the C-2 position of the benzofuran ring are frequently crucial for cytotoxic and other biological activities. Earlier SAR studies identified that ester or heterocyclic ring substitutions at this position were vital for the cytotoxic effects of the compounds. nih.govnih.gov
Position C-3: Attaching a bromine atom to a methyl group at the C-3 position has been shown to confer remarkable cytotoxic activity against certain leukemia cell lines. nih.gov
Benzene (B151609) Ring Substitutions: The introduction of substituents on the benzene portion of the benzofuran nucleus also plays a significant role. For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can greatly increase the therapeutic potency of some benzofuran derivatives. researchgate.net Halogenation of the benzene ring is another common strategy to enhance bioactivity. The hydrophobic and electron-donating nature of halogens can improve a compound's cytotoxic properties. nih.gov The position of the halogen is also a key factor; for example, a halogen atom at the para position of an N-phenyl ring substituent is often associated with maximum activity. nih.gov
The following table summarizes the influence of various substituents on the biological activity of benzofuran derivatives based on available research.
| Position | Substituent Type | Effect on Biological Activity |
| C-2 | Ester, Heterocyclic rings | Crucial for cytotoxic activity nih.govnih.gov |
| C-3 | Brominated methyl group | Significant cytotoxic activity against leukemia cells nih.gov |
| Benzene Ring | Hydroxyl (-OH), Methoxy (-OMe) | Can greatly increase therapeutic potency researchgate.net |
| Benzene Ring | Halogens (e.g., Cl, Br, F) | Can significantly increase anticancer activities nih.gov |
While specific studies on the steric hindrance of the 3,5-dimethyl groups in (3,5-Dimethylbenzofuran-2-yl)methanol are not extensively detailed in the reviewed literature, general principles of medicinal chemistry suggest that these methyl groups play a significant role in defining the molecule's interaction with biological targets.
Steric hindrance, the effect on reaction rates caused by the spatial arrangement of atoms, can influence how a molecule fits into the binding site of an enzyme or receptor. The methyl groups at positions 3 and 5 of the benzofuran ring in this compound can:
Influence Binding Conformation: The size of the methyl groups can restrict the rotational freedom of the molecule and favor a specific conformation that may be more or less optimal for binding to a biological target.
Impact Binding Affinity: The methyl groups can either positively contribute to binding through hydrophobic interactions with nonpolar pockets in a binding site or negatively impact binding by sterically clashing with the target protein, preventing optimal orientation.
Provide Selectivity: The specific steric profile created by the dimethyl substitution pattern can lead to selective binding to a particular enzyme or receptor isoform over others, which may lack the appropriately shaped binding pocket to accommodate the methyl groups.
Mechanistic Exploration of Enzymatic Interactions
Benzofuran derivatives exert their biological effects by interacting with a variety of enzymes. Understanding the mechanisms of these interactions is crucial for the development of targeted therapies.
A primary mode of action for many biologically active benzofuran derivatives is the inhibition of key enzymes involved in disease progression.
Several benzofuran derivatives have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov These compounds belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
NNRTIs are non-competitive inhibitors that bind to an allosteric site on the HIV-1 RT, known as the NNRTI-binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA.
Certain 3-benzoylbenzofurans have demonstrated activity as NNRTIs. nih.gov For instance, in studies evaluating their anti-HIV activities, specific derivatives were identified as potent inhibitors. nih.gov The inhibitory concentrations (IC₅₀) for some of these compounds against different HIV pseudoviruses are presented below.
| Compound | HIV Pseudovirus | IC₅₀ (µM) |
| 4b | Q23 | 0.49 ± 0.11 nih.gov |
| CAP210 | 0.12 ± 0.05 nih.gov | |
| 5f (pyrazole derivative) | Q23 | 0.39 ± 0.13 nih.gov |
| CAP210 | 1.00 ± 0.15 nih.gov |
In addition to inhibiting reverse transcriptase, some benzofuran derivatives also target HIV-1 protease, another essential enzyme for the maturation of infectious virions. nih.gov HIV-1 protease is an aspartic protease responsible for cleaving viral polyproteins into functional proteins. scirp.org Inhibition of this enzyme prevents the production of mature, infectious viral particles.
Some benzofuran-carboxamide derivatives have shown dual activity, inhibiting both RT and protease. nih.gov Furthermore, certain 3-benzoylbenzofurans and their pyrazole (B372694) derivatives have been identified as mild to active inhibitors of HIV-1 protease. nih.gov Molecular docking studies suggest that these compounds can interact with the active site of the enzyme, indicating a competitive inhibition mechanism. nih.gov For example, the pyrazole derivative 5f was found to be the most active protease inhibitor in one study, with an IC₅₀ value of 31.59 ± 3.83 μM. nih.gov
Enzyme Inhibition Mechanisms
N-myristoyl Transferase Inhibition
Benzofuran derivatives have been systematically designed and synthesized as potent inhibitors of NMT. nih.govnih.gov Research has focused on modifying substituents at various positions of the benzofuran ring to optimize binding affinity and inhibitory activity. For instance, modifications to the C-2 and C-4 positions of the benzofuran scaffold have led to the discovery of compounds with significant, selective inhibitory activity against Candida albicans N-myristoyltransferase (CaNmt). nih.gov The design of these inhibitors is often guided by X-ray crystal structure analysis of the enzyme-inhibitor complex, which provides insights into the key interactions within the enzyme's active site. nih.govnih.gov This structure-based drug design approach has resulted in the identification of benzofuran derivatives with potent in vitro and in vivo antifungal activity. nih.gov
The table below summarizes the inhibitory activity of selected benzofuran derivatives against N-myristoyltransferase.
| Compound | Target Enzyme | IC₅₀ (nM) | Activity |
| RO-09-4609 | Candida albicans Nmt | - | Potent and selective inhibitor |
| RO-09-4879 | Candida albicans Nmt | - | Exhibits in vivo antifungal activity |
| DDD85646 | Human NMT1 | 2-4 | Potent, substrate-competitive inhibitor |
Data sourced from multiple studies on benzofuran derivatives. nih.govnih.gov
P450 Aromatase Inhibition
Cytochrome P450 aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens into estrogens. nih.govresearchgate.net As the growth of certain breast cancers is estrogen-dependent, aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for hormone receptor-positive breast cancer in postmenopausal women. nih.gov The benzofuran scaffold has been explored for the development of novel nonsteroidal AIs. nih.gov
Studies on 1-(benzofuran-2-ylmethyl)imidazoles and benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have demonstrated their potential as aromatase inhibitors. nih.govnih.gov The inhibitory potency of these compounds is highly dependent on their structural features. For example, the presence of an azole group (imidazole or triazole) is crucial for coordinating with the heme iron atom in the active site of the aromatase enzyme. nih.gov Furthermore, substitutions on the phenyl ring and the benzofuran core significantly influence inhibitory activity. nih.govbham.ac.uk For instance, a 4-methoxyphenyl (B3050149) substituted derivative of benzofuran-2-yl-(phenyl)-3-pyridylmethanol showed optimal activity in one study. nih.gov The addition of a methyl group at the 3rd position of the benzofuran ring has also been shown to have a notable effect on dual aromatase and steroid sulfatase inhibitory activities. rsc.org
The following table presents the aromatase inhibitory activity for representative benzofuran derivatives.
| Compound Class | Derivative Example | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | 4-methoxyphenyl derivative | 1.3 | Aminoglutethimide | 18.5 |
| Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | General series | 1.3-25.1 | Arimidex | 0.6 |
| Benzofuran ketone sulfamates | 4-methoxy derivative (19e) | 0.035 | - | - |
| Benzofuran ketone sulfamates | 4-chloro derivative (19b) | 0.137 | - | - |
Data compiled from studies on various benzofuran series. nih.govrsc.org
Receptor Ligand Design and Binding Affinity Studies (e.g., Serotonin (B10506) Receptors)
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels involved in a vast array of physiological and neurological processes. nih.gov They are important targets for drugs treating conditions like anxiety, depression, and migraines. Benzofuran derivatives have been designed as ligands with affinity for various serotonin receptor subtypes. nih.gov
The design strategy often involves linking the benzofuran core to other pharmacophores known to interact with serotonin receptors, such as a 3-indoletetrahydropyridine, via an alkyl chain. nih.gov The resulting hybrid molecules are then evaluated for their binding affinities to different 5-HT receptor subtypes. Studies have shown that certain benzofuran derivatives exhibit high nanomolar affinity for several serotonin receptors, including the 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes. nih.govresearchgate.net The specific structure of the benzofuran derivative, including the length of the alkyl linker and the substitution patterns, plays a crucial role in determining both the affinity and selectivity for these receptor subtypes. nih.gov
General Interactions with Enzymes, Receptors, and Proteins
The biological activity of any compound is predicated on its interaction with endogenous macromolecules. Benzofuran derivatives have been shown to interact with a variety of enzymes, receptors, and proteins beyond those previously mentioned. mdpi.comencyclopedia.pub A key area of investigation is their ability to bind to serum albumins, such as bovine serum albumin (BSA), which are major transport proteins in the bloodstream and can significantly influence a drug's distribution and availability. encyclopedia.pub
Studies using techniques like circular dichroism and fluorescence spectroscopy have demonstrated that benzofuran derivatives can efficiently bind to BSA, with dissociation constants in the nanomolar range. mdpi.comnih.gov This binding can alter the secondary structure of the protein. mdpi.comnih.gov Such interactions are crucial for drug delivery applications, where serum albumins could act as carriers for these bioactive heterocyclic molecules. mdpi.com
Beyond transport proteins, benzofuran derivatives have been developed to target other specific enzymes. For example, a series of novel benzofuran derivatives containing a benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone scaffold were found to be selective inhibitors of Sirtuin 2 (SIRT2), a class of enzymes implicated in neurodegenerative diseases and cancer. mdpi.com
Mechanistic Basis of Antimicrobial Activity
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. benthamdirect.com Benzofuran and its derivatives have been identified as a promising scaffold for the development of novel antibacterial and antifungal drugs. researchgate.netbenthamdirect.com
Antibacterial Action against Specific Pathogens (e.g., S. aureus, E. coli)
Benzofuran derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. benthamdirect.comacs.orgekb.eg The mechanism of action can vary, but some derivatives are thought to work by inhibiting essential cellular processes. For example, some studies suggest that these compounds may interfere with bacterial growth by disrupting cell membrane integrity or inhibiting key enzymes. nih.gov
The structure-activity relationship is critical in determining the antibacterial potency. The introduction of specific moieties, such as disulfide groups, to the benzofuran core has been shown to yield compounds with remarkable activity against plant pathogens like Xanthomonas oryzae. acs.orgacs.org Proteomic analysis of bacteria treated with active benzofuran compounds has helped to elucidate the antibacterial mechanism, pointing towards interference with bacterial protein function. nih.govacs.org
The table below shows the antibacterial activity of selected benzofuran derivatives against various pathogens.
| Compound/Extract | Pathogen | Activity Measurement | Result |
| Benzofuran derivative V37 | Xanthomonas axonopodis pv citri (Xac) | EC₅₀ | 6.43 µg/mL |
| Benzofuran derivative V40 | Xanthomonas oryzae pv oryzicola (Xoc) | EC₅₀ | 0.56 µg/mL |
| Benzofuran derivative V40 | Xanthomonas oryzae pv oryzae (Xoo) | EC₅₀ | 0.28 µg/mL |
| 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone | S. aureus | MIC | Potent Activity |
| 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone | E. coli | MIC | Potent Activity |
Data from studies on novel synthetic benzofurans and natural isolates. acs.orgekb.eg
Antifungal Properties against Fungal Species (e.g., M. furfur, C. albicans, A. flavus)
Benzofuran derivatives possess a broad spectrum of antifungal activity against various human and plant pathogenic fungi, including Candida albicans, Aspergillus flavus, and Cryptococcus neoformans. ekb.egnih.govresearchgate.netnih.gov
One of the primary mechanisms for the antifungal action of certain benzofurans is the inhibition of N-myristoyltransferase (NMT), as detailed in section 5.2.1.3. By blocking this enzyme, the derivatives prevent the myristoylation of proteins essential for fungal viability. nih.govnih.gov Another proposed mechanism involves the disruption of cellular calcium homeostasis. Some benzofuran derivatives have been observed to mobilize intracellular calcium, which is thought to contribute to their fungicidal activity. nih.gov The structural features of the benzofuran ring system are critical for this activity; for example, the conversion of a methyl carboxylate derivative into its dibromo derivative was found to drastically increase its antifungal potency. nih.gov
The following table summarizes the antifungal activity of representative benzofuran compounds.
| Compound Class/Extract | Fungal Species | Activity Noted |
| Thiazolo[3,2-a]benzimidazole derivatives (4b, 4d) | Multiple strains | Potential antifungal activity |
| 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone | C. albicans, A. flavus | Weak antifungal activity |
| 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone | C. albicans, A. flavus | Weak antifungal activity |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Significant antifungal activity |
Data compiled from various studies on benzofuran derivatives. ekb.egnih.govnih.gov
Impact of Functional Group Presence and Position on Antimicrobial Efficacy
The antimicrobial properties of benzofuran derivatives are significantly influenced by the nature and position of substituent groups on the benzofuran core. Structure-activity relationship (SAR) studies have revealed that specific functional groups can enhance potency and even confer selectivity against certain microbial strains. rsc.orgresearchgate.net
Hydroxyl groups, for instance, have been identified as crucial for antibacterial activity. Research indicates that a hydroxyl group at the C-6 position of the benzofuran ring is essential for potent antibacterial action. rsc.orgnih.gov Conversely, the methylation or blockage of this hydroxyl group leads to a loss of antibacterial activity. nih.gov Similarly, hydroxyl substituents at the C-3 and C-4 positions can also contribute to good antibacterial activity. nih.gov This suggests that the 2-hydroxymethyl group in this compound could be a key contributor to potential antimicrobial effects.
The position and type of other functional groups also play a critical role. Electron-withdrawing groups, such as halogens (e.g., bromine), particularly at the C-5 position of the benzofuran and the para position of an attached aryl ring, tend to increase antimicrobial potency. nih.gov In contrast, electron-donating groups often weaken this activity. nih.gov The presence of methyl groups, as in this compound, and their position would likewise modulate the electronic properties and lipophilicity of the molecule, thereby influencing its ability to interact with microbial targets. Some studies have shown that substituents at the C-3 position can play an important role in the antibacterial selectivity of these compounds. rsc.org
| Derivative Class | Key Substituent/Position | Impact on Antimicrobial Activity | Source(s) |
| 3-Methanone-benzofurans | Hydroxyl group at C-6 | Essential for broad antibacterial activity | rsc.org, nih.gov |
| Phenyl-benzofurans | Hydroxyl group at C-4 | Moderate activity against S. aureus and MRSA | rsc.org |
| General Benzofurans | Electron-withdrawing groups (e.g., Bromo) | Tend to increase potency | nih.gov |
| General Benzofurans | Electron-donating groups | Tend to weaken activity | nih.gov |
| Aza-benzofurans | Nitrogen in the ring system | Enhanced lipophilicity may improve bacterial membrane interaction | mdpi.com |
Mechanistic Aspects of Anticancer and Antiproliferative Activities
Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth. medcraveonline.comnih.govnih.gov These mechanisms include the disruption of cell cycle progression and the induction of programmed cell death (apoptosis). nih.govnih.gov
Several studies have shown that benzofuran derivatives can effectively suppress the proliferation of cancer cell lines, including the human hepatoblastoma cell line, HepG2. The mechanism often involves halting the cell cycle at specific checkpoints. For example, certain halogenated benzofuran derivatives have been observed to induce cell cycle arrest in the G2/M phase in HepG2 cells. nih.govresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. Another benzofuran derivative was found to induce a G1 phase arrest in Huh7 hepatoma cells by reducing the expression of key regulatory proteins like cyclin D1 and CDK2. nih.gov The anticancer activity of these compounds is often dose-dependent. nih.gov
A primary mechanism for the anticancer activity of many benzofuran derivatives is the induction of apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells. Studies on HepG2 and other cancer cell lines have shown that treatment with certain benzofuran compounds leads to a significant increase in apoptosis. nih.govnih.govresearchgate.net
The apoptotic process initiated by these compounds can be caspase-dependent. For instance, specific derivatives have been shown to significantly increase the activity of effector caspases, such as caspase-3 and caspase-7, in HepG2 cells. nih.govresearchgate.net Activation of these caspases is a hallmark of apoptosis, leading to the systematic dismantling of the cell. In some cases, benzofuran derivatives may induce apoptosis through a caspase-independent pathway or by increasing the expression of tumor suppressor proteins like p53. nih.gov
| Benzofuran Derivative | Cancer Cell Line | Mechanism of Action | Source(s) |
| Halogenated derivative 7 | HepG2 | Induces G2/M phase arrest; increases caspase 3/7 activity | nih.gov, researchgate.net |
| Halogenated derivative 8 | HepG2, A549 | Exhibits pro-oxidative and pro-apoptotic properties | nih.gov, researchgate.net |
| Compound 30a | HepG2 | Inhibits tubulin polymerization, causing G2/M arrest and apoptosis | nih.gov |
| Compound 7 | Huh7 | Induces G1 arrest and apoptosis | nih.gov |
| Compound 26 | Various | Inhibits EGFR kinase; increases caspase-3 levels | nih.gov |
Antioxidant and Anti-inflammatory Mechanisms
The benzofuran scaffold is a component of many compounds known for their antioxidant and anti-inflammatory properties. medcraveonline.comresearchgate.net These activities are often linked, as oxidative stress is a key contributor to inflammation.
Benzofuran derivatives, particularly those containing phenolic hydroxyl groups, are effective scavengers of free radicals. nih.govrsc.org The primary mechanism for this activity is often hydrogen atom transfer (HAT), where the hydroxyl group donates a hydrogen atom to a reactive oxygen species (ROS), thereby neutralizing it. nih.govrsc.org The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and thus greater antioxidant activity. nih.gov The presence of the 2-hydroxymethyl group on this compound suggests it may participate in HAT-based radical scavenging.
Computational studies on 2-phenylbenzofuran (B156813) derivatives have confirmed that the HAT mechanism is predominant. nih.gov However, in polar solvents, a sequential proton loss electron transfer (SPLET) mechanism may also occur. nih.govrsc.org Certain benzofuran-2-carboxamide (B1298429) derivatives have also demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation, further highlighting their antioxidant potential. nih.gov
Immunomodulatory Properties
Emerging research has identified benzofuran derivatives as having immunomodulatory capabilities, suggesting their potential in treating inflammatory and autoimmune diseases. nih.govbepls.com These compounds can influence the behavior of immune cells and the signaling pathways that govern inflammatory responses.
For example, certain 2-arylbenzofuran derivatives have been shown to modulate the phenotype of microglia, the primary immune cells of the central nervous system. One compound was found to switch microglia from a pro-inflammatory M1 state to a neuroprotective M2 phenotype. nih.gov Other benzofuran-2-carboxamide derivatives have been identified as effective inhibitors of CCL20-induced chemotaxis. nih.gov By blocking the migration of immune cells in response to the chemokine CCL20, these compounds can potentially mitigate the inflammatory processes seen in conditions like inflammatory bowel disease and certain cancers. nih.gov This demonstrates that the benzofuran scaffold can be tailored to produce compounds that selectively modulate components of the immune system. bepls.comnih.gov
Antiviral Activity Mechanisms (e.g., HIV Entry Inhibition)
Benzofuran derivatives have demonstrated a wide spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV). rsc.orgscienceopen.comnih.gov The mechanism of action is highly dependent on the specific substitutions on the benzofuran ring.
One of the key antiviral mechanisms identified for certain benzofuran derivatives is the inhibition of viral entry into host cells. nih.govmdpi.com For instance, a study on novel pyrazole derivatives synthesized from 3-benzoylbenzofurans found that while the benzofuran precursors acted as non-nucleoside reverse transcriptase inhibitors, the resulting pyrazoles inhibited the HIV entry stage of infection. nih.gov Specifically, compounds designated as 5f and 5h were identified as HIV entry inhibitors. nih.gov This suggests that the addition of different heterocyclic systems to the benzofuran scaffold can switch the antiviral mechanism from targeting a later stage of the viral life cycle (reverse transcription) to an earlier one (entry). nih.gov
Other benzofuran derivatives have been identified as inhibitors of HIV-1 protease, an enzyme crucial for the maturation of new virus particles. nih.gov The benzofuran scaffold has also been explored for the development of dual-activity compounds that can inhibit both reverse transcriptase and protease. nih.gov Furthermore, some 2-substituted benzofurans have shown notable anti-HIV activity, highlighting the importance of the C-2 position in conferring antiviral properties. researchgate.net
More broadly, benzofurans have been identified as a novel chemical scaffold for the development of broad-spectrum antivirals through immune modulation. nih.gov Certain derivatives act as agonists for the Stimulator of Interferon Genes (STING), which is involved in inducing type I interferons and plays a crucial role in the innate immune response to viral infections. nih.gov This host-targeting mechanism has shown efficacy against coronaviruses like SARS-CoV-2 at nanomolar concentrations. nih.gov
Interaction with Nucleic Acids (e.g., Cyclobutane-Type Pyrimidine (B1678525) Dimers in DNA)
The interaction of small molecules with nucleic acids is a critical aspect of their biological activity. While direct studies on the interaction of this compound with nucleic acids are not presently available, the broader context of DNA damage and repair, such as the formation of cyclobutane-type pyrimidine dimers (CPDs), is a fundamental area of biochemical research.
CPDs are molecular lesions formed between adjacent pyrimidine bases (thymine or cytosine) in DNA upon exposure to ultraviolet (UV) radiation. nih.govwikipedia.org These lesions distort the DNA helix, which can impede DNA replication and transcription. wikipedia.org The formation of CPDs is a primary mechanism of UV-induced DNA damage and mutagenesis and is linked to the molecular origins of many skin cancers. nih.gov
The distribution and formation of CPDs are highly dependent on the DNA sequence and its conformation. nih.gov While the formation of CPDs is typically associated with UV light, there is no direct evidence in the reviewed literature to suggest that benzofuran derivatives, including this compound, induce or directly interact with these specific DNA lesions. The biological activity of benzofuran derivatives is more commonly associated with interactions with protein targets such as enzymes and receptors rather than direct covalent modification of DNA in the manner of UV radiation. nih.govnih.gov
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships (SAR) of benzofuran derivatives and for designing new, more potent compounds. mdpi.comresearchgate.net These in-silico methods allow researchers to predict how a molecule might interact with a biological target, its likely activity, and its pharmacokinetic properties before it is synthesized. researchgate.netafricanjournalofbiomedicalresearch.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netafricanjournalofbiomedicalresearch.com This method is widely used to predict the binding mode and affinity of small molecules, like benzofuran derivatives, to the active site of a protein target.
For example, molecular docking studies have been instrumental in elucidating the binding mechanisms of benzofuran derivatives with various therapeutic targets:
Antiviral Targets: Docking simulations of benzofuran-1,2,4-triazole derivatives against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase showed excellent binding affinities, with scores better than the standard reference drug. nih.gov These studies revealed key interactions, such as those involving polynitrogen triazole rings and sulfur moieties, which contributed to the high binding affinity. nih.gov In another study, docking was used to predict the binding mode of novel benzofuran derivatives as STING agonists, which possess broad-spectrum antiviral activity. nih.gov
Anticancer Targets: Docking has been used to study the interaction of benzofuran derivatives with cancer-related enzymes like PI3K and VEGFR-2. nih.gov These simulations help to understand how the compounds fit into the enzyme's active site and which residues they interact with, providing a rationale for their inhibitory activity. nih.gov
Antibacterial Targets: In the context of antibacterial activity, docking studies of benzofuran derivatives against bacterial proteins have helped identify compounds with strong binding affinity, suggesting their potential as new antibacterial agents. researchgate.netresearchgate.net
These computational approaches are crucial for rational drug design, allowing for the optimization of lead compounds to improve their potency and selectivity. mdpi.com
Bioactivity scores are computational predictions that help to assess the potential of a compound to be biologically active. These scores are often calculated based on the similarity of a molecule's structure to the structures of known active compounds against various target classes. A higher bioactivity score suggests a higher probability of the compound being active against a particular target.
For benzofuran derivatives, bioactivity scores can be predicted for targets such as:
G-protein coupled receptors (GPCRs)
Ion channels
Kinases
Nuclear receptors
Proteases
Enzymes
In-silico tools can predict these scores, helping to prioritize which compounds to synthesize and test. researchgate.netafricanjournalofbiomedicalresearch.com For example, a study on benzofuran derivatives for antibacterial activity used in silico predictions to evaluate their biological activity spectrum and drug-likeness. researchgate.netafricanjournalofbiomedicalresearch.com These predictions indicated that the designed compounds could be important pharmacophores for antibacterial activity. africanjournalofbiomedicalresearch.com
The table below illustrates a hypothetical prediction of bioactivity scores for a generic benzofuran structure, based on the types of analyses performed in computational studies.
| Molecular Target Class | Predicted Bioactivity Score | Potential Activity Level |
|---|---|---|
| GPCR Ligand | -0.10 | Moderately Active |
| Ion Channel Modulator | -0.25 | Moderately Active |
| Kinase Inhibitor | 0.15 | Active |
| Nuclear Receptor Ligand | -0.55 | Inactive |
| Protease Inhibitor | 0.05 | Active |
| Enzyme Inhibitor | 0.20 | Active |
Note: The data in this table is illustrative and intended to represent the type of output generated from computational bioactivity prediction tools. Actual scores would need to be calculated for this compound specifically.
These computational predictions, combined with molecular docking and other modeling techniques, provide a powerful platform for the initial stages of drug discovery, guiding the synthesis and experimental evaluation of new benzofuran derivatives. researchgate.netresearchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Methodologies for (3,5-Dimethylbenzofuran-2-yl)methanol and its Analogues
The synthesis of benzofuran (B130515) derivatives has evolved significantly, with a strong emphasis on efficiency, sustainability, and molecular diversity. nih.govnih.gov Future efforts for synthesizing this compound and its analogues will likely concentrate on advancing catalyst- and solvent-based systems to improve yields and environmental compatibility. nih.govacs.org Recent breakthroughs include the use of transition-metal catalysts such as palladium, copper, and rhodium, which have proven effective in constructing the benzofuran core through reactions like Sonogashira coupling followed by intramolecular cyclization. acs.orgresearchgate.net
Green chemistry principles are increasingly being integrated into synthetic protocols. One-pot multicomponent reactions, for instance, offer an efficient pathway to complex benzofurans by combining multiple reactants in a single step, minimizing waste and simplifying procedures. researchgate.net The use of eco-friendly deep eutectic solvents (DES) is another promising avenue. nih.gov Furthermore, catalyst-free approaches, including visible light-promoted preparations and electrocatalysis, are gaining traction as sustainable alternatives to traditional metal-catalyzed reactions. nih.gov A notable recent development involves an unusual substituent migration in a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, enabling the synthesis of highly substituted benzofurans from readily available starting materials. tus.ac.jprsc.org
| Catalytic System | Reaction Type | Key Advantages | Reported Yields | Reference |
|---|---|---|---|---|
| Palladium–Copper | Sonogashira Coupling / Intramolecular Cyclization | High efficiency for 2,3-disubstituted benzofurans. | Good to excellent | nih.govacs.orgmdpi.com |
| Copper Iodide (CuI) | One-pot reaction of o-hydroxy aldehydes, amines, and alkynes | Environmentally benign, use of deep eutectic solvents. | Good to excellent (70–91%) | nih.govacs.org |
| Phosphazene P4-tBu (Organocatalyst) | Intramolecular cyclization of o-alkynylphenylethers | Metal-free, mild reaction conditions. | Not specified | mdpi.com |
| Iodine(III) | Oxidative cyclization of 2-hydroxystilbenes | Alternative to palladium catalysis for 2-arylbenzofurans. | Good to excellent | mdpi.com |
Exploration of Diverse Derivatization Strategies to Modulate Bioactivity
The therapeutic potential of the benzofuran nucleus is vast, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. encyclopedia.pubbohrium.comnih.gov Future research will heavily focus on the strategic derivatization of this compound to create libraries of novel compounds with enhanced and selective bioactivity. nih.gov
Key strategies will involve modifying the core structure at various positions to fine-tune its pharmacological properties. For example, palladium-catalyzed C-H arylation can be employed to introduce a range of aryl and heteroaryl substituents at the C3 position. nih.govdntb.gov.ua Subsequent transamidation chemistry allows for further diversification, creating elaborate benzofuran-2-carboxamide (B1298429) derivatives. nih.gov By generating and screening these structurally diverse collections, researchers can identify lead compounds and build robust structure-activity relationships (SAR). nih.govrsc.orgnih.gov For instance, studies have shown that the introduction of specific moieties, such as pyrazole (B372694) or thiazolidinone rings, can significantly enhance the antiproliferative activity of the benzofuran scaffold against various cancer cell lines. nih.govresearchgate.net
| Derivative Class | Target Bioactivity | Key Structural Features | Reference |
|---|---|---|---|
| Benzofuran-pyrazole hybrids | Antiproliferative, MDR Reversal | 4,5-dihydro-3,5-diphenylpyrazol-1-yl moiety at C2 position. | nih.gov |
| 2-Salicylidene benzofurans | Antibacterial | Salicylidene group, potent against Gram-(+) bacteria. | rsc.org |
| Tacrine-benzofuran hybrids | Alzheimer's Disease (Multi-target) | Inhibition of cholinesterase and Aβ self-aggregation. | rsc.org |
| Combretastatin-based benzofurans | Anticancer | Analogs of Combretastatin, evaluated against 60 human cancer cell lines. | mdpi.com |
Advanced Mechanistic Studies to Elucidate Complex Reaction Pathways
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will employ a combination of experimental and computational techniques to unravel the intricate pathways involved in the formation of this compound and its analogues. For example, the mechanism for copper-catalyzed benzofuran synthesis is proposed to proceed via the formation of an iminium ion, followed by intramolecular cyclization and isomerization. nih.govacs.org
Computational methods, particularly Density Functional Theory (DFT) calculations, are becoming indispensable for studying reaction intermediates and transition states. rsc.org Such theoretical studies can validate proposed mechanisms, like the unusual substituent migration observed in certain benzofuran syntheses, and provide insights that are difficult to obtain through experiments alone. rsc.org Investigating the reaction of furan (B31954) in different solvents has also provided clarity on pathways leading to benzofuran formation versus polymerization, highlighting the importance of controlling reaction conditions. researchgate.net
Deeper Investigation into Molecular Interactions with Biological Systems
Elucidating how benzofuran derivatives interact with their biological targets at a molecular level is fundamental to rational drug design. encyclopedia.pub Emerging research is moving beyond simple activity screening to detailed biophysical and in silico studies of these interactions. Techniques like fluorescence spectroscopy, circular dichroism (CD), and molecular docking are powerful tools for this purpose. nih.govnih.gov
Studies on the interaction between benzofuran derivatives and model proteins like bovine serum albumin (BSA) have provided significant insights. encyclopedia.pubnih.govnih.gov These investigations have shown that benzofurans can bind to proteins with high affinity, often in the nanomolar range, and can induce conformational changes in the protein's secondary structure. nih.govnih.gov Molecular docking simulations complement these experimental findings by predicting specific binding modes and identifying key interacting residues, such as through hydrophobic interactions and hydrogen bonding. nih.govnih.gov This detailed understanding of protein-ligand interactions is critical for optimizing the pharmacokinetic properties of potential drug candidates and for designing molecules with improved target specificity. nih.govnih.gov
| Compound | Target Protein | Technique | Dissociation Constant (k_D) | Effect on Thermal Stability (ΔT_m) | Reference |
|---|---|---|---|---|---|
| Benzofuran (BF1) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy, CD | 28.4 ± 10.1 nM | > 3 °C (stabilizing) | nih.govnih.gov |
| Benzodifuran (BDF1) | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy, CD | 142.4 ± 64.6 nM | -0.8 °C (destabilizing) | nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery of new drugs based on scaffolds like this compound. researchgate.netnih.gov Machine learning (ML) algorithms are increasingly being used for a variety of tasks, including quantitative structure-activity relationship (QSAR) analysis, virtual screening, and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netnih.govharvard.edu
3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate reliable models that predict the biological activity of novel benzofuran derivatives. researchgate.net These models provide contour maps that highlight which structural modifications are likely to enhance potency, thereby guiding the design of new molecules. researchgate.net The predictive power of these models is rigorously validated to ensure their reliability. researchgate.net As AI technologies advance, generative models and deep learning will play an even larger role in de novo drug design, creating entirely new molecular structures with desired pharmacological profiles. nih.govharvard.edu
| Model | Cross-Validation Coefficient (q²) | Non-Cross-Validation Coefficient (r²) | Predictive Factor (r²_pred) | Reference |
|---|---|---|---|---|
| CoMFA | 0.75 | 0.958 | 0.722 | researchgate.net |
| CoMSIA | 0.551 | 0.912 | 0.682 | researchgate.net |
Expansion of Research into Niche Chemical Applications
While the primary focus on benzofuran derivatives has been pharmaceutical, their unique chemical and physical properties open doors to a range of other applications. tus.ac.jp Future research is expected to explore the potential of compounds like this compound in materials science and other specialized chemical fields.
Emerging applications for highly functionalized benzofurans include their use as organic-electronic or fluorescent materials. tus.ac.jp Their structural features could be leveraged in the development of new dyes and pigments for textiles. tus.ac.jp In the field of materials science, benzofuran derivatives are being investigated as components for energy storage applications, such as in batteries and supercapacitors. Furthermore, their potential as catalysts for various chemical reactions, including cross-coupling and hydrogenation, represents another exciting, albeit less explored, research direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
